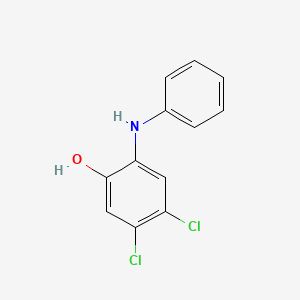
4,5-Dichloro-2-(phenylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(phenylamino)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a phenylamino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(phenylamino)phenol typically involves the chlorination of 2-phenoxyanisole followed by demethylation. The process can be summarized as follows:
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-2-(phenylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Dichloro-2-(phenylamino)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(phenylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atoms and phenylamino group can participate in various chemical interactions, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 4,5-Dichloro-2-(4-chlorophenoxy)phenol
- 4,5-Dichloro-2-(4-chlorophenoxy)anisole
- 2,4-Dichlorophenol
Comparison: 4,5-Dichloro-2-(phenylamino)phenol is unique due to the presence of both chlorine atoms and a phenylamino group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H9Cl2NO |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
2-anilino-4,5-dichlorophenol |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-11(12(16)7-10(9)14)15-8-4-2-1-3-5-8/h1-7,15-16H |
Clé InChI |
QZPCZTCHPZAMGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C=C2O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



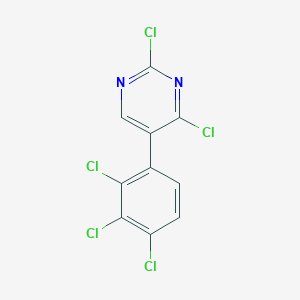
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
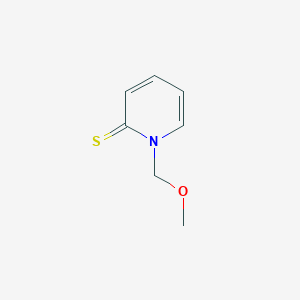
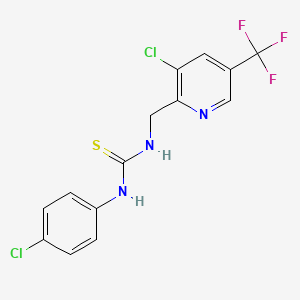

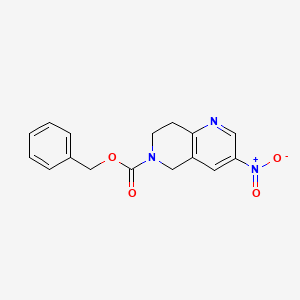
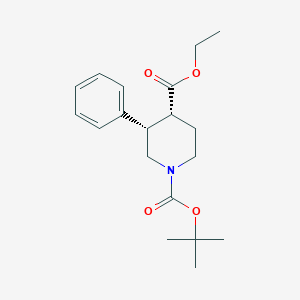
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
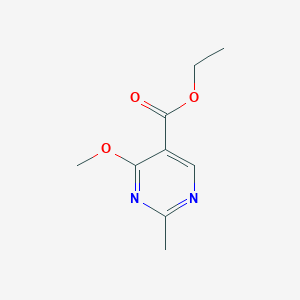
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
